REACTION_CXSMILES
|
[N+]([C:4]([CH:7]1[CH:11]([O:12]C)[O:10][C:9](=[O:14])[CH2:8]1)([CH3:6])[CH3:5])([O-])=O.C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[CH:11]([C:7](=[C:4]([CH3:6])[CH3:5])[CH2:8][C:9]([OH:14])=[O:10])=[O:12] |f:1.2.3|
|
Name
|
product
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)(C)C1CC(OC1OC)=O
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with ether
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. after which concentrated sulfuric acid
|
Type
|
ADDITION
|
Details
|
was added to the mixture under an inert atmosphere until the pH
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ethyl acetate and the combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
120 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(CC(=O)O)=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |